6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylicacid
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Overview
Description
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H15O3P and a molecular weight of 202.19 g/mol . This compound is characterized by the presence of a dimethylphosphoryl group attached to a cyclohexene ring, which also bears a carboxylic acid functional group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid typically involves the reaction of cyclohexene with dimethylphosphoryl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield . The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylphosphoryl)cyclohex-1-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
6-(Dimethylphosphoryl)cyclohex-1-ene-1-amine: Contains an amine group instead of a carboxylic acid.
Uniqueness
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is unique due to its combination of a dimethylphosphoryl group and a carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for diverse research applications.
Biological Activity
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula for 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is C₉H₁₃O₄P. It features a cyclohexene ring substituted with a dimethylphosphoryl group and a carboxylic acid functional group, which may influence its reactivity and biological interactions.
Research indicates that compounds similar to 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The dimethylphosphoryl moiety is particularly noteworthy for its role in modulating enzyme activity, potentially affecting cellular signaling pathways.
Enzyme Inhibition
A study demonstrated that derivatives of dimethylphosphoryl compounds exhibited notable inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. Table 1 summarizes the inhibitory activities of various derivatives:
Compound | Inhibition Percentage (10 µM) |
---|---|
6a | 32.02% |
6b | 18.88% |
6c | 23.88% |
6i | 52.31% |
12c | 56.45% |
The compound 6i with a 4-methylphenyl group showed the highest NA inhibitory activity at 52.31%, indicating that structural modifications can significantly enhance biological efficacy .
Biological Activity in Cancer Research
Recent investigations have explored the potential of similar compounds in cancer therapy. For instance, studies have shown that certain derivatives can inhibit pancreatic cancer cell growth by activating natural killer (NK) cells both in vitro and in vivo, demonstrating their immunomodulatory effects .
Case Studies
- Pancreatic Cancer Treatment : A study published in the Journal of Bacteriology highlighted the effects of related compounds on pancreatic cancer cells, where they were found to enhance NK cell activity significantly, leading to reduced tumor growth .
- Neuraminidase Inhibition : Another research effort focused on the structure-activity relationship (SAR) of various derivatives, revealing that modifications to the phenyl ring could enhance NA inhibition, suggesting potential applications in antiviral therapies .
Properties
Molecular Formula |
C9H15O3P |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
6-dimethylphosphorylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C9H15O3P/c1-13(2,12)8-6-4-3-5-7(8)9(10)11/h5,8H,3-4,6H2,1-2H3,(H,10,11) |
InChI Key |
PVDOIWMPIFRBOT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CCCC=C1C(=O)O |
Origin of Product |
United States |
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